2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide
Overview
Description
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide (CPC) is a heterocyclic compound belonging to the pyridine family. It is a colorless or slightly yellowish solid that is insoluble in water. It is a versatile compound that has been used in a variety of scientific research applications, including as a building block for organic synthesis and as a starting material for the synthesis of more complex compounds. In addition, CPC has been investigated for its potential use in drug discovery and development, as a catalyst in organic synthesis, and as an anti-cancer agent.
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Synthesis Approaches Research has developed versatile methods for synthesizing quinolines and related fused pyridines, highlighting the foundational role of compounds like 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide in generating structurally diverse heterocyclic compounds. These synthetic routes offer broad substitution possibilities, demonstrating the compound's utility in organic synthesis and drug design (Hayes & Meth–Cohn, 1979).
Biological Applications
Antimicrobial Agents A series of pyridine-bridged carboxamide Schiff's bases, derived from pyridine carboxamides, exhibited significant bactericidal and fungicidal activities. This showcases the potential of derivatives of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide in developing new antimicrobial agents with efficacy comparable to conventional antibiotics (Al-Omar & Amr, 2010).
Material Science and Coordination Chemistry
Polymer Synthesis Novel polyamides containing the pyridyl moiety in the main chain were synthesized, demonstrating the utility of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide derivatives in creating materials with promising thermal properties and solubility in polar solvents. This opens up avenues for developing advanced materials with tailored characteristics for specific applications (Faghihi & Mozaffari, 2008).
Copper(II) Complexation Research into new pyridine carboxamide ligands has led to the synthesis of various copper(II) complexes, demonstrating the compound's relevance in coordination chemistry. These complexes, ranging from mono- to tetranuclear structures, illustrate the adaptability of pyridine carboxamides in forming coordination compounds with potential applications in catalysis, molecular recognition, and material science (Jain et al., 2004).
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISBGYPISZSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570541 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide | |
CAS RN |
183871-87-6 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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